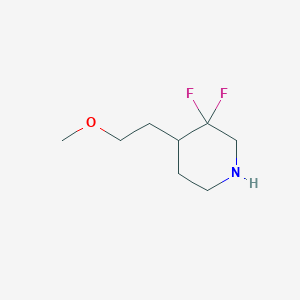![molecular formula C27H34O3 B14783401 [(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Nandrolone phenpropionate is generally prepared from alkyl ethers of estradiol to resemble testosterone but with one less carbon at the 19 position . The synthetic route involves the esterification of nandrolone with phenylpropionic acid. The reaction conditions typically include the use of an acid catalyst and an organic solvent such as chloroform or acetone . Industrial production methods involve similar processes but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Nandrolone phenpropionate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of ketones to alcohols using reducing agents like sodium borohydride.
Substitution: Nandrolone phenpropionate can undergo nucleophilic substitution reactions, where the phenylpropionate group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Nandrolone phenpropionate has a wide range of scientific research applications:
Mechanism of Action
Nandrolone phenpropionate exerts its effects by binding to the androgen receptor (AR) in target tissues This binding influences the transcriptional activity of certain genes, leading to the production of proteins that mediate the androgenic and anabolic effects . Nandrolone increases the production and urinary excretion of erythropoietin and may also have a direct action on bone marrow .
Comparison with Similar Compounds
Nandrolone phenpropionate is unique among nandrolone esters due to its specific ester group, which affects its pharmacokinetics and duration of action. Similar compounds include:
Nandrolone decanoate: Known for its longer duration of action compared to nandrolone phenpropionate.
Nandrolone laurate: Another long-acting nandrolone ester with similar anabolic and androgenic properties.
Nandrolone cypionate: Used for similar therapeutic purposes but with different pharmacokinetic profiles.
These compounds share similar anabolic and androgenic effects but differ in their ester groups, which influence their absorption, distribution, metabolism, and excretion profiles.
Properties
Molecular Formula |
C27H34O3 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3/t21?,22?,23?,24?,25?,27-/m0/s1 |
InChI Key |
UBWXUGDQUBIEIZ-TXEKMRJOSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35 |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


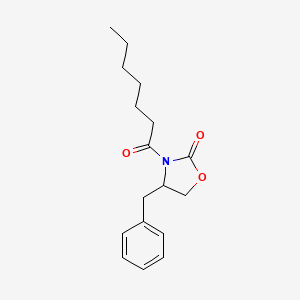
![6-[[(4R,6aR,6bS,8aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14783337.png)
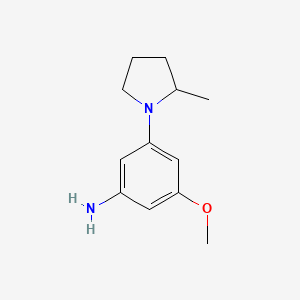
![(E)-Methyl3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate](/img/structure/B14783358.png)
![(R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14783360.png)

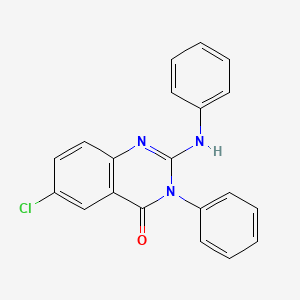
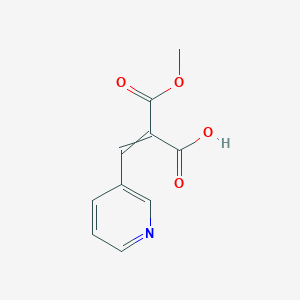
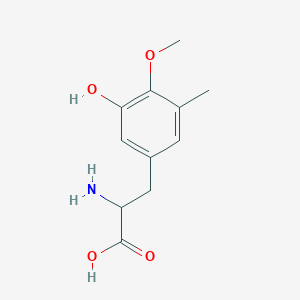
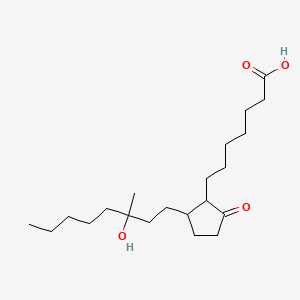
![1-[(2E)-3-chloroprop-2-en-1-yl]-1,4-dihydroquinazolin-4-one](/img/structure/B14783380.png)

